N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is an organic compound that belongs to the class of indanes. Indanes are compounds containing an indane moiety, which consists of a cyclopentane fused to a benzene ring
Preparation Methods
The synthesis of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dihydro-1H-inden-1-amine with various aryl isocyanates or isothiocyanates using N,N-DIPEA base (Hunig’s base) catalyst in THF at reflux conditions . The reaction conditions typically involve maintaining the reaction mixture at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Chemical Reactions Analysis
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antioxidant properties and its ability to inhibit certain enzymes . In medicine, it is being explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation . In industry, it is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes by forming strong hydrogen bonding interactions with key amino acid residues in the enzyme’s active site . This inhibition can lead to a decrease in the enzyme’s activity, which can have therapeutic effects in certain diseases.
Comparison with Similar Compounds
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide can be compared with other similar compounds, such as N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]oxane-3-carboxamide . While both compounds share a similar indane moiety, they differ in their functional groups and overall structure. This compound is unique due to its specific thiazole and carboxamide groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C15H16N2O2S |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C15H16N2O2S/c1-8-14(20-9(2)16-8)15(19)17-13-11-6-4-3-5-10(11)7-12(13)18/h3-6,12-13,18H,7H2,1-2H3,(H,17,19) |
InChI Key |
JBZRPRJYHZPSLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2C(CC3=CC=CC=C23)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.